![molecular formula C16H12Cl2O3 B2651722 (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one CAS No. 478046-76-3](/img/structure/B2651722.png)
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one” is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 . This compound is also known by its synonyms “(E)-1-(3-[(2,4-dichlorobenzyl)oxy]phenyl)-3-hydroxy-2-propen-1-one” and "(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one" .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one, also known as (E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one or (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one.
Antimicrobial Activity
This compound has shown moderate antimicrobial activity against selected pathogens. It has been tested against various bacterial and fungal strains, demonstrating its potential as an antimicrobial agent . This makes it a candidate for developing new antibiotics or antifungal medications.
Antioxidant Properties
The compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. This property suggests its potential use in developing treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases and certain types of cancer .
Anti-inflammatory Applications
Research indicates that this compound has anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease .
Antitumor Activity
The compound has been studied for its antitumor properties. It can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. This suggests its potential use in developing chemotherapeutic agents .
Material Science Applications
In material science, this compound has been explored for its use in nonlinear optics and optoelectronics. Its unique molecular structure allows it to interact with light in specific ways, making it useful in the development of advanced optical materials and devices .
Environmental Applications
The compound has potential applications in environmental science, particularly in the degradation of pollutants. For example, derivatives of this compound have been used in the efficient degradation of 2,4-dichlorophenol in water, which is a common environmental contaminant . This highlights its potential in water purification and pollution control.
Pharmaceutical Development
Given its diverse biological activities, this compound is a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a versatile candidate for drug discovery and development .
Agricultural Applications
The compound’s derivatives have been studied for their potential use as herbicides. For instance, similar compounds have been used in the synthesis of triazolinone herbicides, which are effective in controlling a wide range of weeds . This suggests its potential in developing new agricultural chemicals.
These applications demonstrate the compound’s versatility and potential in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Synthesis, spectroscopic characterization, XRD crystal structure, DFT and antimicrobial study Efficient degradation of 2,4-dichlorophenol in water Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Propriétés
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-3-1-2-11(8-14)16(20)6-7-19/h1-9,19H,10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQRGWSMQMXBNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)
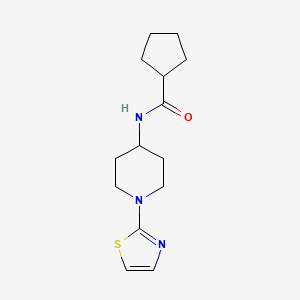


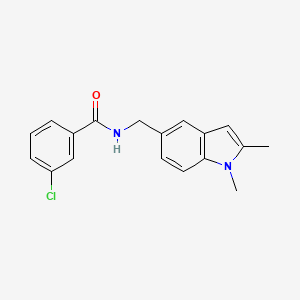
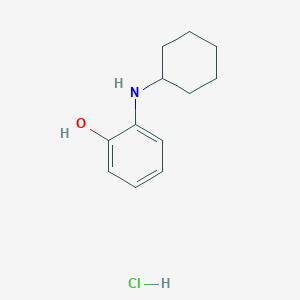

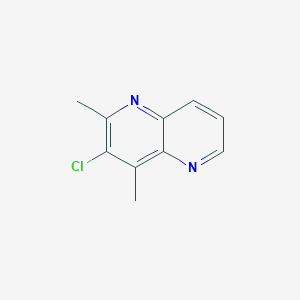

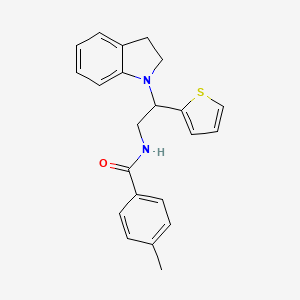
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)
![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)